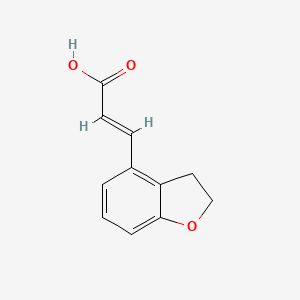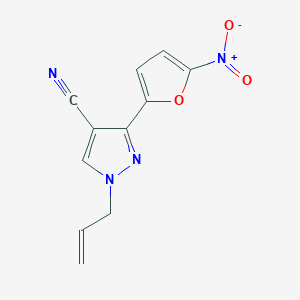
3-(5-Nitrofuran-2-yl)-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the nitrofuran moiety: This step may involve nitration of a furan derivative followed by coupling with the pyrazole ring.
Addition of the allyl group: This can be done through an allylation reaction using an allyl halide.
Formation of the carbonitrile group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of other heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the manufacture of agrochemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety may be involved in redox reactions, while the pyrazole ring could participate in hydrogen bonding or π-π interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a different position of the carbonitrile group.
1-Allyl-3-(5-nitrothiophene-2-yl)-1H-pyrazole-4-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring.
Eigenschaften
CAS-Nummer |
61620-64-2 |
|---|---|
Molekularformel |
C11H8N4O3 |
Molekulargewicht |
244.21 g/mol |
IUPAC-Name |
3-(5-nitrofuran-2-yl)-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N4O3/c1-2-5-14-7-8(6-12)11(13-14)9-3-4-10(18-9)15(16)17/h2-4,7H,1,5H2 |
InChI-Schlüssel |
HJNTXNPYANCNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)



![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
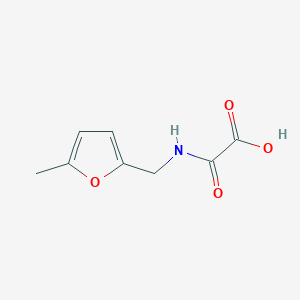



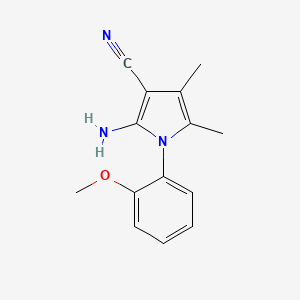
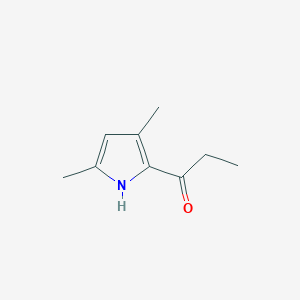
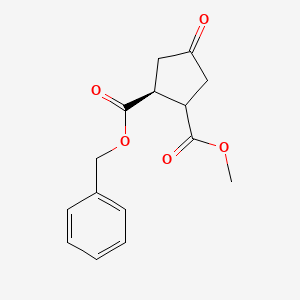
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)
